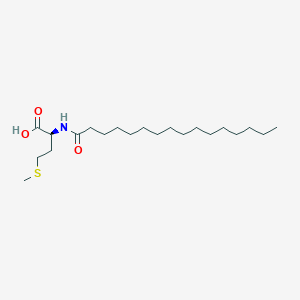
N-Palmitoyl-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Palmitoyl-L-methionine is a compound belonging to the class of N-acylamides, characterized by a fatty acyl group linked to a primary amine by an amide bond. Specifically, it is a palmitic acid amide of methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoyl-L-methionine typically involves the reaction of palmitic acid with L-methionine. The process begins with the activation of palmitic acid, often through the formation of an acyl chloride or an ester intermediate. This activated form then reacts with the amine group of L-methionine to form the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Palmitoyl-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine and alcohol.
Substitution: The amide bond can undergo nucleophilic substitution reactions, where the palmitoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield methionine sulfoxide or methionine sulfone, while reduction can produce palmitic alcohol and methionine .
Scientific Research Applications
N-Palmitoyl-L-methionine has several scientific research applications, including:
Chemistry: Used as a model compound to study amide bond formation and stability.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-Palmitoyl-L-methionine involves its incorporation into proteins through palmitoylation. This modification alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . The palmitoyl group is attached to cysteine residues within proteins via a thioester bond, mediated by palmitoyltransferases .
Comparison with Similar Compounds
Similar Compounds
N-Palmitoyl-L-alanine: Similar in structure but with alanine instead of methionine.
N-Palmitoyl-L-serine: Contains serine in place of methionine.
N-Palmitoyl-L-cysteine: Features cysteine instead of methionine.
Uniqueness
N-Palmitoyl-L-methionine is unique due to the presence of the sulfur atom in the methionine moiety, which can undergo specific oxidation reactions not possible with other similar compounds. This property makes it particularly useful in studies related to oxidative stress and sulfur metabolism .
Properties
Molecular Formula |
C21H41NO3S |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H41NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)22-19(21(24)25)17-18-26-2/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25)/t19-/m0/s1 |
InChI Key |
FCVASHHBGGKTGT-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


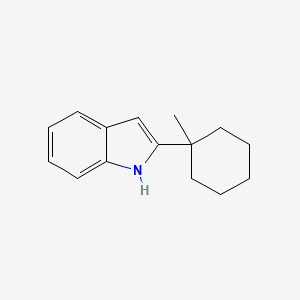
![2-[2-(Hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B13086694.png)

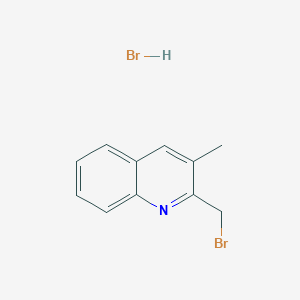
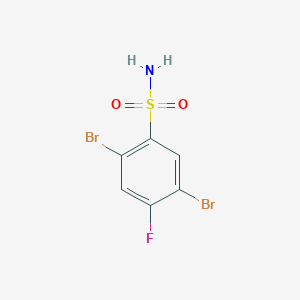

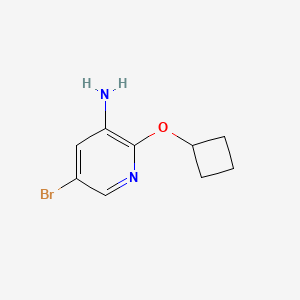
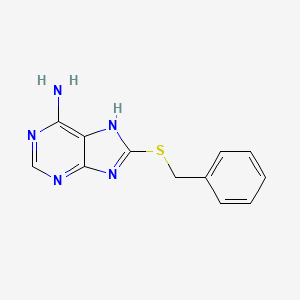
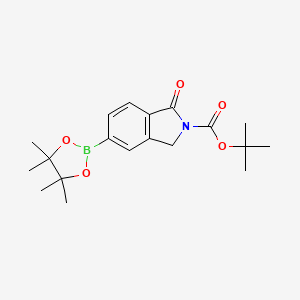
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
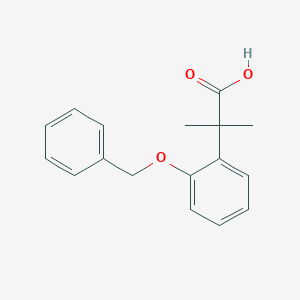
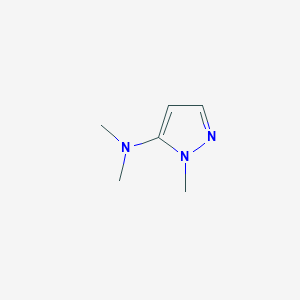
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
